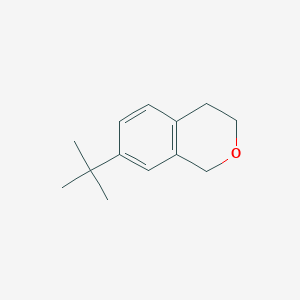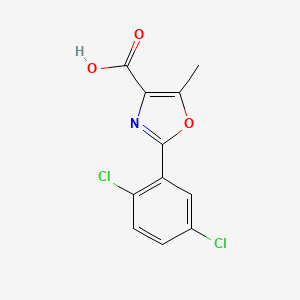
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is a chemical compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom in a tricyclic structure The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis due to its stability under various reaction conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a chlorinated aromatic compound.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine.
Chlorination: The chlorination of the phenoxazine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding reduced form, such as phenoxazine dihydro derivatives.
Substitution: The dichloro groups on the phenoxazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines (RNH2) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenoxazine.
Reduction: Dihydro derivatives of phenoxazine.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and optoelectronic devices
Wirkmechanismus
The mechanism of action of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The dichloro substitution enhances its reactivity, allowing it to form covalent bonds with target molecules. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions during its interaction with biological or chemical targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Ether (TMS): Less stable compared to tert-butyldimethylsilyl ether.
Tert-Butyldiphenylsilyl Ether (TBDPS): More sterically hindered and provides greater stability than tert-butyldimethylsilyl ether.
Triisopropylsilyl Ether (TIPS): Offers high resistance to hydrolysis but is more challenging to introduce
Uniqueness
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is unique due to the combination of the phenoxazine core with the tert-butyldimethylsilyl protecting group and dichloro substitutions. This combination provides a balance of stability, reactivity, and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C18H21Cl2NOSi |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
tert-butyl-(4,6-dichlorophenoxazin-10-yl)-dimethylsilane |
InChI |
InChI=1S/C18H21Cl2NOSi/c1-18(2,3)23(4,5)21-14-10-6-8-12(19)16(14)22-17-13(20)9-7-11-15(17)21/h6-11H,1-5H3 |
InChI-Schlüssel |
RQMHINOWMPTPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C2=C(C(=CC=C2)Cl)OC3=C1C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)


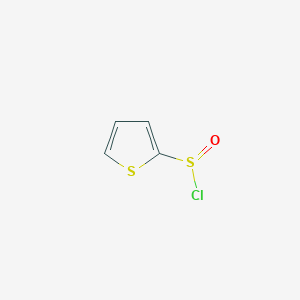
![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

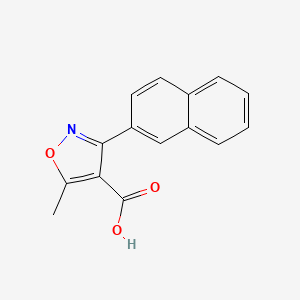


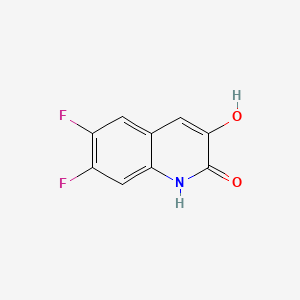
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
